molecular formula C14H18N4O2S2 B2601774 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide CAS No. 1797222-88-8

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2601774
CAS No.: 1797222-88-8
M. Wt: 338.44
InChI Key: BHJOKHSSILBURL-UHFFFAOYSA-N
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Description

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine group, a thiophene ring, and a sulfonamide group

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target. For example, many pyrimidine derivatives are used as antiviral or anticancer agents, while pyrrolidine derivatives are found in many pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, particularly in the pharmaceutical industry. Additionally, more detailed studies of its physical and chemical properties could be beneficial .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a pyrimidine ring with a pyrrolidine group and a thiophene ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications and interactions with various biological targets .

Properties

IUPAC Name

N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S2/c1-11-9-13(18-6-2-3-7-18)17-12(16-11)10-15-22(19,20)14-5-4-8-21-14/h4-5,8-9,15H,2-3,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJOKHSSILBURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CS2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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